N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride
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Overview
Description
N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride is a chemical compound with the molecular formula C17H19NO2·HCl and a molecular weight of 305.80 . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its role in various synthetic and analytical applications due to its unique chemical structure.
Mechanism of Action
Target of Action
N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride is a compound used in organic synthesis The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be used in the preparation of amidines via copper-catalyzed three-component coupling of sulfonyl azides with alkynes and amines . This suggests that the compound may interact with these targets to facilitate the formation of amidines.
Biochemical Pathways
It is involved in the synthesis of amidines , which are known to participate in various biochemical processes.
Result of Action
As it is used in the synthesis of amidines , it can be inferred that the compound may contribute to the production of these molecules, which have various biological activities.
Action Environment
It is recommended to store the compound at 4° c , suggesting that temperature may play a role in maintaining its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride typically involves the esterification of D-phenylalanine followed by benzylation and methylation reactions. One common method includes the use of methanol and trimethylchlorosilane at room temperature to esterify the amino acid . The reaction conditions are mild and yield the desired ester efficiently.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale asymmetric hydrogenation techniques. These methods ensure high purity and yield, making the compound suitable for extensive research and application .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-D-phenylalanine methyl ester hydrochloride
- D-Phenylalanine methyl ester
- N,N-Dimethyl-L-phenylalanine
Uniqueness
N-Benzyl-N-methyl-D-phenylalanine methyl ester hydrochloride stands out due to its dual benzyl and methyl substitutions, which confer unique chemical properties. These modifications enhance its stability and reactivity, making it more versatile compared to its analogs .
Properties
IUPAC Name |
methyl (2R)-2-[benzyl(methyl)amino]-3-phenylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-19(14-16-11-7-4-8-12-16)17(18(20)21-2)13-15-9-5-3-6-10-15;/h3-12,17H,13-14H2,1-2H3;1H/t17-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFWRCLCLFQZCV-UNTBIKODSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@H](CC2=CC=CC=C2)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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